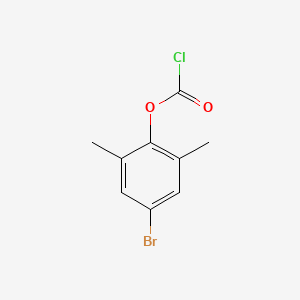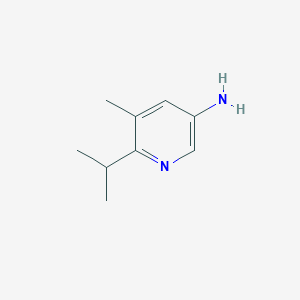
5-Methyl-6-isopropyl-3-pyridinamine; 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-6-isopropyl-3-pyridinamine (5M6IP3P) is an organic compound with a molecular formula of C7H12N2. It is a white, crystalline solid with a melting point of 126-128°C. 5M6IP3P has been studied for its potential applications in scientific research, including synthesis methods, mechanisms of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Applications De Recherche Scientifique
5-Methyl-6-isopropyl-3-pyridinamine; 95% has been studied for its potential applications in scientific research. It has been used as a building block for the synthesis of novel compounds, such as pyridinium salts and amides, as well as for the synthesis of peptides and peptidomimetics. 5-Methyl-6-isopropyl-3-pyridinamine; 95% has also been used as a ligand for the coordination of transition metals, such as nickel, cobalt, and zinc, for the synthesis of coordination polymers.
Mécanisme D'action
The mechanism of action of 5-Methyl-6-isopropyl-3-pyridinamine; 95% is not yet fully understood, but it is believed to involve the formation of a covalent bond between the amine group of the compound and the substrate. This covalent bond is then stabilized by hydrogen bonding and van der Waals interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Methyl-6-isopropyl-3-pyridinamine; 95% are not yet fully understood. However, it has been shown to have anti-inflammatory and anti-fungal properties in vitro. It has also been shown to inhibit the growth of certain types of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
5-Methyl-6-isopropyl-3-pyridinamine; 95% has several advantages for use in lab experiments, including its relatively low cost, its stability at room temperature, and its solubility in both water and organic solvents. However, it is also limited by its low solubility in some solvents, such as hexane, and its sensitivity to light and air.
Orientations Futures
Given the potential applications of 5-Methyl-6-isopropyl-3-pyridinamine; 95% in scientific research, there are several potential future directions for its use. These include the development of new synthetic methods for its synthesis, the exploration of its biological activity in vivo, and the development of new applications for its use, such as in drug design and delivery. Additionally, further research is needed to better understand the mechanism of action of 5-Methyl-6-isopropyl-3-pyridinamine; 95% and its biochemical and physiological effects.
Méthodes De Synthèse
5-Methyl-6-isopropyl-3-pyridinamine; 95% can be synthesized from pyridine and isopropyl bromide in a two-step synthesis. In the first step, pyridine is reacted with bromoacetone in the presence of a base, such as potassium carbonate, to form 2-bromo-3-methyl-6-isopropylpyridine. In the second step, the 2-bromo-3-methyl-6-isopropylpyridine is reacted with sodium amide in an inert atmosphere to form 5-Methyl-6-isopropyl-3-pyridinamine; 95%.
Propriétés
IUPAC Name |
5-methyl-6-propan-2-ylpyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-6(2)9-7(3)4-8(10)5-11-9/h4-6H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYAOHBETPZLDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

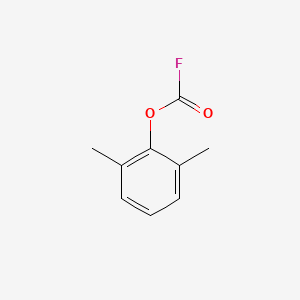
![2-Chloro-3',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6317753.png)
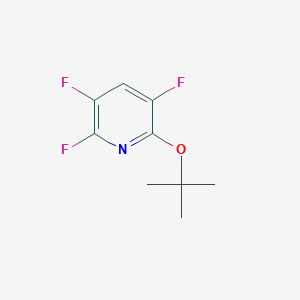

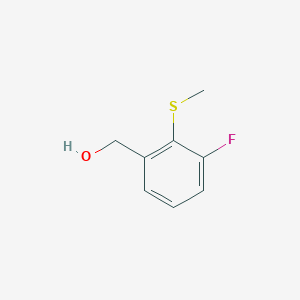

![Benzyl-[3-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317804.png)
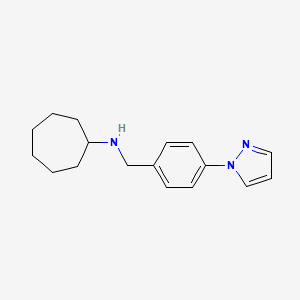
![Benzyl-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine, 95%](/img/structure/B6317820.png)
![5-Fluoro-4'-methyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B6317822.png)
![Cyclopentyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317823.png)

![Benzyl-[3-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine, 95%](/img/structure/B6317844.png)
